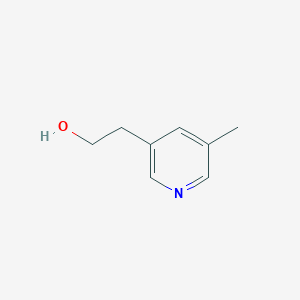
2-(5-Methylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position of the pyridine ring and an ethan-1-ol group attached to the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methylpyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-(5-Methylpyridin-3-yl)ethanal or 2-(5-Methylpyridin-3-yl)ethanoic acid.
Reduction: 2-(5-Methylpyridin-3-yl)ethanamine.
Substitution: 2-(5-Halogenomethylpyridin-3-yl)ethan-1-ol.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethan-1-ol
- 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol
- 2-(Methylamino)-2-(5-methylpyridin-3-yl)ethan-1-ol
Uniqueness
2-(5-Methylpyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-4-8(2-3-10)6-9-5-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
DCWOBGASFZVQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















